Cas no 7409-08-7 (Benzenamine, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N-ethyl-)

Benzenamine, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N-ethyl- structure
7409-08-7 structure
Product name:Benzenamine, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N-ethyl-
CAS No:7409-08-7
MF:C18H20N4O
MW:308.3776
CID:541587
PubChem ID:20426766

Benzenamine, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N-ethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N-ethyl-
    • DTXSID70606932
    • 7409-08-7
    • 4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethylaniline)
    • SCHEMBL10942108
    • Inchi: InChI=1S/C18H20N4O/c1-3-19-15-9-5-13(6-10-15)17-21-22-18(23-17)14-7-11-16(12-8-14)20-4-2/h5-12,19-20H,3-4H2,1-2H3
    • InChI Key: IVFJZIZQJTWRCT-UHFFFAOYSA-N
    • SMILES: CCNC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NCC

Computed Properties

  • Exact Mass: 308.1639
  • Monoisotopic Mass: 308.16371127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63Ų
  • XLogP3: 3.8

Experimental Properties

  • PSA: 62.98

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.